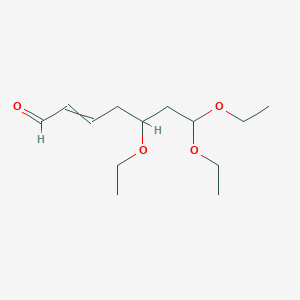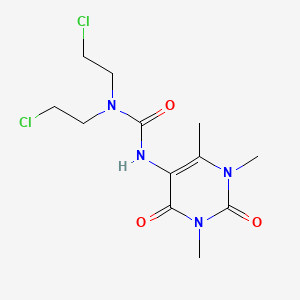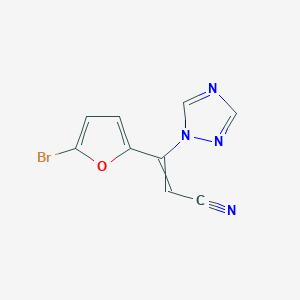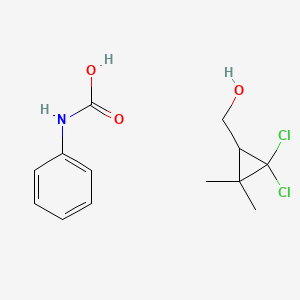
N-(2-Formyl-4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Formyl-4-nitrophenyl)acetamide: is an organic compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol . It is characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a phenyl ring, along with an acetamide group (-NHCOCH3). This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Formyl-4-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to formylation using formic acid or a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Formyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron (Fe) with hydrochloric acid (HCl)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: N-(2-Carboxy-4-nitrophenyl)acetamide
Reduction: N-(2-Formyl-4-aminophenyl)acetamide
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Formyl-4-nitrophenyl)acetamide is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research involving potential therapeutic agents and drug development often employs this compound as a starting material or intermediate.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Formyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and nitro groups play crucial roles in these interactions, often participating in hydrogen bonding, electrostatic interactions, and covalent modifications. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the formyl group, leading to different reactivity and applications.
N-(2-Formylphenyl)acetamide:
N-(2-Nitrophenyl)acetamide: Lacks the formyl group, resulting in different chemical properties and applications.
Uniqueness: N-(2-Formyl-4-nitrophenyl)acetamide is unique due to the presence of both formyl and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
91538-60-2 |
|---|---|
Molekularformel |
C9H8N2O4 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
N-(2-formyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H8N2O4/c1-6(13)10-9-3-2-8(11(14)15)4-7(9)5-12/h2-5H,1H3,(H,10,13) |
InChI-Schlüssel |
SOELKVRFENIYJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)

![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)

![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)


